

In-Depth Technical Guide: Physicochemical and Biological Profile of CAS 86307-44-0

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and known biological interactions of the compound identified by CAS number 86307-44-0. This molecule is commonly referred to as Calcitriol EP Impurity C or pre-Calcitriol PTAD Adduct. It is recognized as a derivative of Calcitriol, the biologically active form of Vitamin D, and is often encountered as an impurity in the synthesis of Calcitriol.[1] Its characterization is crucial for the quality control of Calcitriol-based pharmaceutical products and for understanding its potential biological activities as a Vitamin D Receptor (VDR) activator.

Physicochemical Data

The quantitative physicochemical data for CAS 86307-44-0 are summarized in the tables below for ease of reference and comparison.

Table 2.1: General and Physical Properties



Property	Value	Source(s)
Appearance	White to off-white solid	[1][2]
Purity (HPLC)	≥98%	[2][3]
Melting Point	Decomposes above 130°C	[1]
Solubility	Limited aqueous solubility; Soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL.	[1][4]
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[2][5]

Table 2.2: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C35H49N3O5	[1]
Molecular Weight	591.78 g/mol	[1][2]
Exact Mass	591.36722167 Da	[6]
IUPAC Name	(1R,7S,10R,13R,14R)-7- [(3S,5R)-3,5-dihydroxy-2- methylcyclohexen-1-yl]-13- [(2R)-6-hydroxy-6- methylheptan-2-yl]-14-methyl- 4-phenyl-2,4,6- triazatetracyclo[7.7.0.0 ² ,6.0 ¹⁰ ,1 ⁴]hexadec-8-ene-3,5-dione	[3][6]
Synonyms	Calcitriol EP Impurity C, pre- Calcitriol PTAD Adduct, Triazoline Adduct of pre- Calcitriol	[1][3]



Experimental Protocols

Detailed experimental protocols for the characterization of CAS 86307-44-0 are not publicly available in a consolidated format. However, based on the analytical techniques cited for this compound and general methods for Vitamin D analogues, the following methodologies are representative.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from general methods for the analysis of Calcitriol and its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is employed.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient elution system is often utilized, consisting of a mixture of water, acetonitrile, and methanol. The specific gradient profile would be optimized to achieve separation of the main compound from its impurities.
- Detection: UV detection at a wavelength of approximately 265 nm, which is characteristic of the triene system in Vitamin D analogues.
- Sample Preparation: A stock solution of the compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, and then diluted to an appropriate concentration with the mobile phase.
- Procedure: The prepared sample is injected into the HPLC system. The retention time of the
 main peak is compared to that of a reference standard. The purity is determined by
 calculating the area percentage of the main peak relative to the total area of all peaks in the
 chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation



- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).
- Chromatography: Similar chromatographic conditions as described for HPLC are used to separate the compound of interest before it enters the mass spectrometer.
- Mass Spectrometry: The mass spectrometer is operated in a positive ion mode. The analysis
 provides the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the
 molecular weight. Fragmentation patterns (MS/MS) can be analyzed to provide further
 structural information.
- Data Analysis: The experimental mass of the molecular ion is compared to the theoretical exact mass calculated from the molecular formula to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. These provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, can be used to establish the connectivity between atoms.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the detailed chemical structure of the molecule.

Biological Context and Signaling Pathways

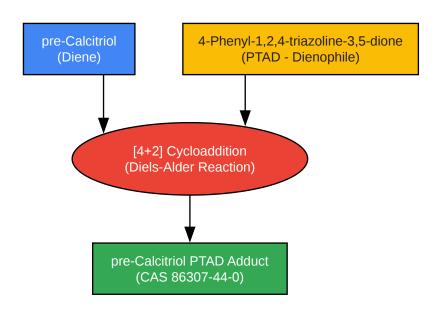
CAS 86307-44-0 is characterized as a Vitamin D Receptor (VDR) activator. The VDR is a nuclear receptor that mediates the biological actions of Calcitriol.



Generalized Vitamin D Receptor (VDR) Signaling Pathway

The activation of the VDR by its ligands, such as Calcitriol and its analogues, initiates a cascade of events leading to the regulation of gene expression. This pathway is crucial for calcium homeostasis, bone metabolism, and cellular differentiation.





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